molecular formula C36H63ClN4O2 B034782 Methoctramine CAS No. 104807-40-1

Methoctramine

Cat. No.: B034782
CAS No.: 104807-40-1
M. Wt: 619.4 g/mol
InChI Key: BGMUIZGMOHGDPQ-UHFFFAOYSA-N
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Description

Methoctramine tetrahydrochloride hemihydrate is a potent and selective antagonist of the M2 muscarinic receptor. This compound is known for its cardioselectivity, meaning it primarily affects the heart. This compound tetrahydrochloride hemihydrate is used extensively in scientific research to study the role of muscarinic receptors in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoctramine tetrahydrochloride hemihydrate is synthesized by combining this compound with four molar equivalents of hydrochloric acid . The general synthetic route involves the reaction of N,N’-bis[6-[(2-methoxyphenyl)methyl]hexyl]-1,8-octanediamine with hydrochloric acid to form the tetrahydrochloride salt .

Industrial Production Methods

The industrial production of this compound tetrahydrochloride hemihydrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methoctramine tetrahydrochloride hemihydrate primarily undergoes substitution reactions due to the presence of multiple amine groups. It can also participate in complexation reactions with various metal ions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound tetrahydrochloride hemihydrate include hydrochloric acid, acetylcholine, and other muscarinic receptor agonists and antagonists . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.

Major Products Formed

The major products formed from the reactions of this compound tetrahydrochloride hemihydrate are typically the substituted derivatives of the parent compound. These derivatives are often used to study the structure-activity relationship of muscarinic receptor antagonists .

Mechanism of Action

Methoctramine tetrahydrochloride hemihydrate exerts its effects by competitively antagonizing muscarinic receptors, particularly the M2 subtype . By binding to these receptors, it prevents the neurotransmitter acetylcholine from activating them, thereby inhibiting the physiological responses mediated by M2 receptors. This mechanism is particularly relevant in the heart, where M2 receptors play a crucial role in regulating heart rate .

Biological Activity

Methoctramine is a polymethylene tetraamine primarily recognized for its role as a selective antagonist of the muscarinic M2 receptor subtype. This compound has garnered attention in pharmacological research due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its receptor interactions, structure-activity relationships, and implications in various studies.

This compound's chemical structure consists of a tetraamine backbone with specific substituents that influence its affinity for muscarinic receptors. The compound exhibits a higher affinity for M2 receptors compared to other muscarinic subtypes, such as M1 and M3. Research indicates that this compound has approximately 4.4-fold greater affinity for M2 receptors than for M1 receptors, making it a valuable tool for studying the physiological roles of these receptors in various tissues .

Structure-Activity Relationships

The efficacy of this compound can be significantly influenced by modifications to its structure. A study by Melchiorre et al. (1989) examined several polymethylene tetraamines related to this compound, revealing that the chain length and substituent nature on the nitrogen atoms play crucial roles in determining the compound's potency at cardiac M2 muscarinic receptors. The optimal activity was associated with eight methylenes between inner nitrogens and six between inner and outer nitrogens .

Table 1: Structure-Activity Relationships of this compound Derivatives

CompoundChain Length (Methylenes)Substituent TypePotency (pA2)
This compound8Benzylic7.85
Furtramine82-Furyl8.12
Mefurtramine85-Methyl-2-furyl8.30
N-methylatedVariableVariousDecreased

Pharmacological Effects

Research has demonstrated that this compound can modulate cholinergic signaling pathways, particularly in cardiac and smooth muscle tissues. For instance, studies indicate that it effectively inhibits contractions induced by cholinergic agonists in murine models, highlighting its potential as a therapeutic agent in conditions characterized by excessive cholinergic activity .

Case Study: Memory Impairment and Muscarinic Receptor Antagonism

A notable investigation explored the effects of this compound on memory performance in animal models. In this study, varying doses of this compound were infused into the perirhinal cortex of monkeys to assess its impact on visual recognition memory. Results indicated that while the M1 antagonist pirenzepine produced significant memory deficits, this compound did not significantly impair memory at tested doses . This suggests a nuanced role for M2 antagonism in cognitive processes.

Binding Affinity Studies

Direct binding studies have confirmed this compound's selectivity for M2 receptors over other subtypes. In comparative analyses, this compound exhibited strong binding affinities with Kd values indicating effective receptor blockade at physiological concentrations .

Table 2: Binding Affinity of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeKd (nM)
M1>1000
M21.35
M31.48

Properties

IUPAC Name

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N4O2.ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMUIZGMOHGDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657547
Record name N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104807-46-7, 104807-40-1
Record name Methoctramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104807-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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